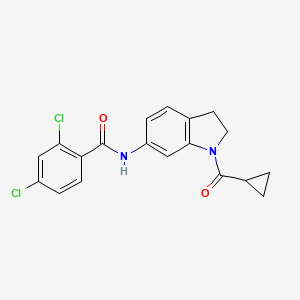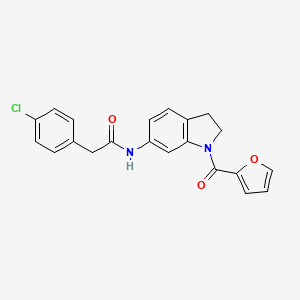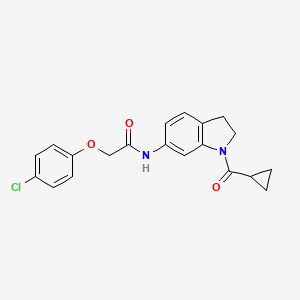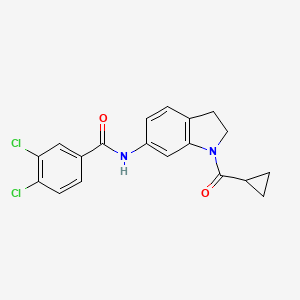
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide
描述
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide, commonly known as DCPIB, is a chemical compound used in scientific research for its ability to selectively block calcium-activated chloride channels.
作用机制
Target of Action
The compound 2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is a potent inhibitor of the Janus kinase (JAK) family . The JAK family includes TYK2, JAK1, JAK2, and JAK3 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, and are involved in cell growth, survival, development, and differentiation of a number of cell types .
Mode of Action
The compound binds to these kinases with high affinity, inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in the cellular processes controlled by these pathways .
Biochemical Pathways
The compound has been shown to block the IL-12 pathway (IL-12 pSTAT4 EC 50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC 50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC 50 =2000 nM) . These pathways are involved in immune response, hematopoiesis, and inflammation .
Pharmacokinetics
In terms of pharmacokinetics, the compound exhibits relatively high clearance when dosed intravenously and exhibits modest oral exposure . This suggests that the compound has acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The inhibition of the JAK family by the compound can lead to a variety of cellular effects, depending on the specific pathways that are disrupted. These effects can include changes in cell growth, survival, and differentiation .
实验室实验的优点和局限性
One advantage of using DCPIB in lab experiments is its specificity for calcium-activated chloride channels, which allows for selective targeting of these channels without affecting other ion channels. However, DCPIB has limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
未来方向
There are several future directions for research involving DCPIB. One area of interest is the development of more potent and selective chloride channel blockers based on the structure of DCPIB. Another area of research is the investigation of the role of calcium-activated chloride channels in various disease states, including cancer and cystic fibrosis. Additionally, the use of DCPIB in combination with other drugs or therapies for the treatment of these diseases is an area of potential future research.
科学研究应用
DCPIB has been used in various scientific research studies to investigate the role of calcium-activated chloride channels in physiological processes such as smooth muscle contraction, neuronal excitability, and cell volume regulation. It has also been used to study the effects of chloride channel blockers on cancer cell proliferation and migration.
属性
IUPAC Name |
2,4-dichloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-13-4-6-15(16(21)9-13)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFIFOZNQLDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397023.png)
![N-1,3-benzodioxol-5-yl-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397025.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B3397041.png)



![N-(5-chloro-2,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397065.png)
![9-fluoro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3397083.png)
![N-(3-acetylphenyl)-2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397089.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3397090.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3397116.png)